Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a benzoate ester, an oxadiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Introduction of the morpholine moiety: This step involves the reaction of the oxadiazole intermediate with morpholine, often under basic conditions.
Thioether formation: The oxadiazole-morpholine intermediate is then reacted with a suitable thiol to form the thioether linkage.
Acylation: The final step involves the acylation of the thioether intermediate with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Amides or alcohol derivatives of the benzoate ester.
Scientific Research Applications
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and morpholine moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with an amino group instead of a morpholine moiety.
Ethyl 4-(2-((5-(methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a methyl group instead of a morpholine moiety.
Uniqueness
Ethyl 4-(2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-2-26-17(24)13-3-5-14(6-4-13)19-15(23)12-28-18-21-20-16(27-18)11-22-7-9-25-10-8-22/h3-6H,2,7-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGLMYJVDKUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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